

# Spectroscopic Profile of 5,5-Dimethylhexanal: A Technical Guide

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## Compound of Interest

Compound Name: **5,5-DIMETHYLHEXANAL**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,5-dimethylhexanal**, a saturated aliphatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside general experimental protocols relevant to the analysis of this compound.

## Introduction

**5,5-Dimethylhexanal** is an organic compound with the chemical formula  $C_8H_{16}O$ . As an aldehyde, its chemical properties and spectroscopic signatures are characterized by the presence of a terminal carbonyl group. Understanding the NMR, MS, and IR data is crucial for its identification, characterization, and quality control in various scientific applications.

## Spectroscopic Data

While extensive, publicly available experimental spectra for **5,5-dimethylhexanal** are limited, the following tables summarize the expected and partially available data based on established principles of spectroscopy and information from chemical databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5,5-dimethylhexanal**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the carbon skeleton and the position of the aldehyde group.

#### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-1 (-CHO)	9.77	t	1.8
H-2 (-CH <sub>2</sub> CHO)	2.42	dt	7.4, 1.8
H-3 (-CH <sub>2</sub> CH <sub>2</sub> CHO)	1.58	m	-
H-4 (-CH <sub>2</sub> C(CH <sub>3</sub> ) <sub>3</sub> )	1.30	m	-
H-6 (C(CH <sub>3</sub> ) <sub>3</sub> )	0.89	s	-

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

A <sup>13</sup>C NMR spectrum for **5,5-dimethylhexanal** is noted as being available in the SpectraBase database, though detailed experimental values are not publicly accessible.[\[1\]](#) The expected chemical shifts are presented below.

Carbon Atom	Chemical Shift ( $\delta$ ) (ppm)
C-1 (CHO)	~202
C-2	~44
C-3	~22
C-4	~42
C-5	~30
C-6	~29

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **5,5-dimethylhexanal** is 128.21 g/mol .<sup>[2]</sup>

#### Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of **5,5-dimethylhexanal** have been calculated.<sup>[3]</sup>

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	129.12740	129.2
[M+Na] <sup>+</sup>	151.10934	136.5
[M-H] <sup>-</sup>	127.11284	129.6
[M+NH <sub>4</sub> ] <sup>+</sup>	146.15394	151.9
[M+K] <sup>+</sup>	167.08328	136.2
[M+H-H <sub>2</sub> O] <sup>+</sup>	111.11738	125.4
[M] <sup>+</sup>	128.11957	131.5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5,5-dimethylhexanal**, the key characteristic absorptions are those of the aldehyde group. A vapor phase IR spectrum is available in the SpectraBase database.<sup>[1]</sup>

#### Characteristic IR Absorptions for Aliphatic Aldehydes

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aldehyde)	2830-2695	Medium, often two bands <sup>[4]</sup>
C=O stretch (aldehyde)	1740-1720	Strong <sup>[4]</sup>
C-H stretch (alkane)	2960-2850	Strong
C-H bend (alkane)	1470-1365	Variable

# Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for **5,5-dimethylhexanal** are not publicly available. However, the following provides a general methodology for the spectroscopic analysis of a liquid aldehyde sample.

## NMR Spectroscopy

- Sample Preparation: A small amount of the neat liquid sample of **5,5-dimethylhexanal** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the instrument is typically a 300-600 MHz spectrometer. For  $^{13}\text{C}$  NMR, a spectrometer operating at 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). Integration of the signals in  $^1\text{H}$  NMR is performed to determine the relative number of protons.

## Mass Spectrometry (GC-MS)

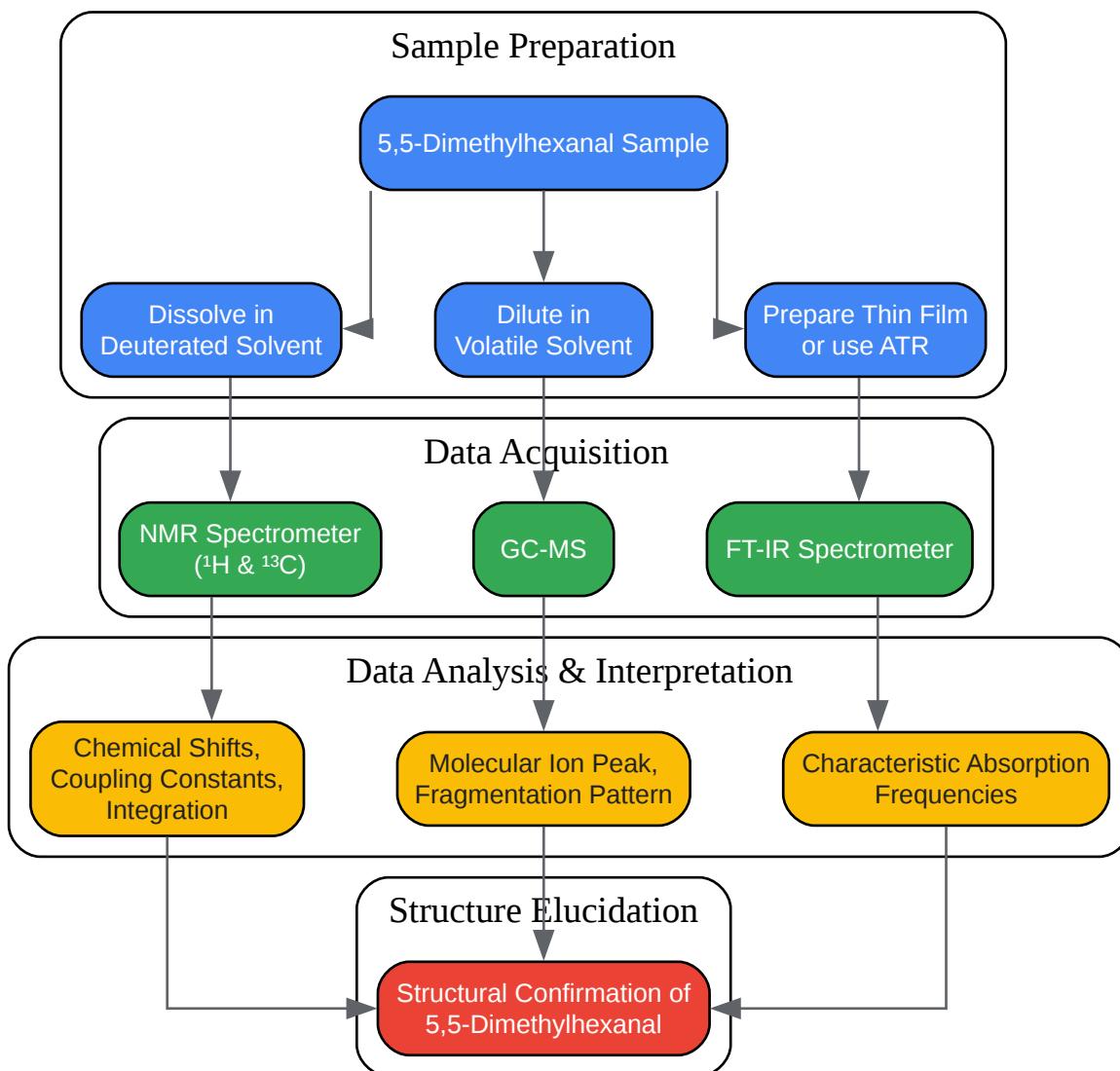
- Sample Introduction: A dilute solution of **5,5-dimethylhexanal** in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5,5-dimethylhexanal**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.
- Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample.
- Data Analysis: The detector measures the amount of light absorbed at each frequency. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5,5-dimethylhexanal**.



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Caption: Workflow for the spectroscopic analysis of **5,5-dimethylhexanal**.

## Conclusion

This technical guide provides a summary of the available and expected spectroscopic data for **5,5-dimethylhexanal**. While complete, experimentally verified high-resolution spectra are not readily available in the public domain, the provided data and general protocols offer a valuable resource for researchers and scientists working with this compound. The characteristic NMR, MS, and IR fingerprints are essential for the unambiguous identification and characterization of **5,5-dimethylhexanal**.

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## References

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